molecular formula C16H28O2 B13417899 ethyl (4E,10Z)-tetradeca-4,10-dienoate

ethyl (4E,10Z)-tetradeca-4,10-dienoate

Cat. No.: B13417899
M. Wt: 252.39 g/mol
InChI Key: XEXAGQPDJKPIIM-NQFDUOLLSA-N
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Description

Ethyl (4E,10Z)-tetradeca-4,10-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of two conjugated double bonds in the 4E and 10Z positions of a tetradeca chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

Comparison with Similar Compounds

Ethyl (4E,10Z)-tetradeca-4,10-dienoate can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical and biological properties. Its role as a pheromone component highlights its importance in ecological and entomological research.

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

ethyl (4E,10Z)-tetradeca-4,10-dienoate

InChI

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+

InChI Key

XEXAGQPDJKPIIM-NQFDUOLLSA-N

Isomeric SMILES

CCC/C=C\CCCC/C=C/CCC(=O)OCC

Canonical SMILES

CCCC=CCCCCC=CCCC(=O)OCC

Origin of Product

United States

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